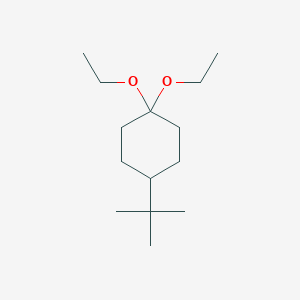

4-tert-Butylcyclohexanone diethyl acetal

Descripción

Propiedades

IUPAC Name |

4-tert-butyl-1,1-diethoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-6-15-14(16-7-2)10-8-12(9-11-14)13(3,4)5/h12H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSXNUWFLGKEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC(CC1)C(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172465 | |

| Record name | 4-t-Butylcyclohexanone diethyl ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1900-58-9 | |

| Record name | 4-t-Butylcyclohexanone diethyl ketal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-t-Butylcyclohexanone diethyl ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-tert-Butylcyclohexanone diethyl acetal CAS number

An In-Depth Technical Guide to 4-tert-Butylcyclohexanone Diethyl Acetal (CAS No. 1900-58-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-Butylcyclohexanone diethyl acetal, a key chemical intermediate. The document delineates its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and discusses its applications, particularly within the realms of organic synthesis and fragrance development. This guide is intended to serve as a vital resource for professionals in research and drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction

4-tert-Butylcyclohexanone diethyl acetal, registered under CAS number 1900-58-9, is a valuable acetal derived from 4-tert-butylcyclohexanone.[1][2][3][4] Acetal functional groups serve as crucial protecting groups for carbonyls in complex multi-step organic syntheses. The bulky tert-butyl group on the cyclohexane ring provides significant steric hindrance, influencing the stereochemical outcomes of reactions at or near the cyclohexyl core. This characteristic makes its derivatives, including the diethyl acetal, of particular interest in stereoselective synthesis, a cornerstone of modern drug development. This guide will explore the synthesis, properties, and handling of this compound, providing a foundational understanding for its effective utilization in a laboratory setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application and for ensuring laboratory safety. 4-tert-Butylcyclohexanone diethyl acetal is a colorless liquid with a characteristic fruity odor.[2] A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1900-58-9 | [1], [2] |

| Molecular Formula | C14H28O2 | [1], [3] |

| Molecular Weight | 228.37 g/mol | [1] |

| Boiling Point | 267.5 °C at 760 mmHg | [1] |

| Density | 0.89 g/cm³ | [1] |

| Refractive Index | 1.448 | [1] |

| Flash Point | 78.3 °C | [1] |

| InChI Key | QTSXNUWFLGKEKB-UHFFFAOYSA-N | [1], [3] |

Table 1: Physicochemical Properties of 4-tert-Butylcyclohexanone Diethyl Acetal

Synthesis Protocol: Acetalization of 4-tert-Butylcyclohexanone

The most common and efficient method for the synthesis of 4-tert-Butylcyclohexanone diethyl acetal is the acid-catalyzed reaction of 4-tert-butylcyclohexanone with an excess of ethanol. The use of a dehydrating agent is critical to drive the equilibrium towards the product side.

Underlying Principles

Acetal formation is a reversible reaction. To ensure a high yield of the diethyl acetal, the equilibrium must be shifted to the right, in accordance with Le Chatelier's principle. This is typically achieved by removing the water formed during the reaction. In this protocol, molecular sieves are employed as a dehydrating agent. The acid catalyst, typically a strong protic acid like p-toluenesulfonic acid, protonates the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by ethanol.

Experimental Workflow

Figure 1: General workflow for the synthesis of 4-tert-Butylcyclohexanone diethyl acetal.

Detailed Step-by-Step Methodology

Materials:

-

Absolute Ethanol

-

Toluene (or another suitable azeotroping solvent)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

3Å Molecular Sieves (activated)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylcyclohexanone (1.0 eq), absolute ethanol (5.0 eq), and toluene (approximately 2 mL per mmol of ketone).

-

Addition of Reagents: Add p-toluenesulfonic acid monohydrate (0.05 eq) and freshly activated 3Å molecular sieves (approximately 2 g per 10 mmol of ketone).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the molecular sieves, washing the sieves with a small amount of toluene.

-

Neutralization: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene and excess ethanol by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 4-tert-Butylcyclohexanone diethyl acetal.

Spectroscopic Characterization

The structure of the synthesized 4-tert-Butylcyclohexanone diethyl acetal can be confirmed by various spectroscopic methods. The NIST WebBook provides mass spectrometry data for this compound, which is a key resource for its identification.[3]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet and a quartet) and the protons on the cyclohexane ring, along with a singlet for the tert-butyl group.

-

¹³C NMR: The carbon NMR will show a signal for the acetal carbon (C(OEt)₂) typically in the range of 95-105 ppm, in addition to signals for the ethoxy, cyclohexyl, and tert-butyl carbons.

-

Mass Spectrometry (Electron Ionization): The mass spectrum will exhibit a molecular ion peak (M+) at m/z 228, corresponding to the molecular weight of the compound.[3]

Applications in Research and Development

The primary application of 4-tert-Butylcyclohexanone diethyl acetal lies in its role as a protected form of 4-tert-butylcyclohexanone in multi-step organic syntheses. This protection is often necessary when other functional groups in the molecule need to be modified under conditions that would otherwise react with the ketone.

Furthermore, derivatives of 4-tert-butylcyclohexanone have been investigated for their biological activities.[7] While the diethyl acetal itself is primarily an intermediate, its use allows for the synthesis of a wide array of novel molecules that can be screened for potential therapeutic properties. The fragrance industry also utilizes related compounds, and the fruity odor of this acetal suggests potential applications in this sector as well.[2]

Safety and Handling

The precursor, 4-tert-butylcyclohexanone, is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[8][9][10] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[11]

For 4-tert-Butylcyclohexanone diethyl acetal, while specific toxicity data is less readily available, it should be handled with similar precautions. It is a combustible liquid and should be stored away from ignition sources in a cool, dry, and well-ventilated area.[11]

Conclusion

4-tert-Butylcyclohexanone diethyl acetal is a synthetically useful compound with well-defined properties and established synthesis protocols. Its role as a protecting group for a sterically hindered ketone makes it a valuable tool for organic chemists, particularly in the fields of medicinal chemistry and drug development. This guide provides the essential technical information and practical knowledge for its synthesis and application, grounded in established scientific principles and safety protocols.

References

-

Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. Available at: [Link]

-

Finetech Industry Limited. (n.d.). 4-TERT-BUTYLCYCLOHEXANONE DIETHYL ACETAL | CAS: 1900-58-9. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-tert-Butylcyclohexanone | CAS#:98-53-3. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylcyclohexanol. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 4-tert-Butylcyclohexanone. Retrieved from [Link]

-

NIST. (n.d.). 4-t-Butylcyclohexanone diethyl ketal. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (1999). Method for making acetal compounds.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Tert.-butylcyclohexanone, 99%. Retrieved from [Link]

-

Quora. (2021). How to synthesize 4-tert-butylcyclohexanone. Retrieved from [Link]

Sources

- 1. 4-TERT-BUTYLCYCLOHEXANONE DIETHYL ACETAL | CAS: 1900-58-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-t-Butylcyclohexanone diethyl ketal [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. 4-tert-Butylcyclohexanone | CAS#:98-53-3 | Chemsrc [chemsrc.com]

- 6. 4-tert-Butylcyclohexanone | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. echemi.com [echemi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

4-tert-Butylcyclohexanone diethyl acetal molecular weight

An In-Depth Technical Guide to 4-tert-Butylcyclohexanone Diethyl Acetal: Properties, Synthesis, and Applications in Modern Research

Introduction

4-tert-Butylcyclohexanone diethyl acetal, with CAS Number 1900-58-9, is a key organic compound primarily utilized as a protective intermediate in complex chemical syntheses.[1][2] Its structure is characterized by a cyclohexane ring conformationally anchored by a bulky tert-butyl group, and a ketone functional group masked as a diethyl acetal. This unique combination of features makes it an invaluable tool for researchers and synthetic chemists, particularly in the fields of medicinal chemistry and drug development.

The primary function of the diethyl acetal group is to serve as a robust protecting group for the ketone. This allows for chemical modifications to be performed on other parts of a molecule without unintended reactions at the carbonyl carbon. The stability of the acetal to nucleophiles, bases, and reducing agents, coupled with its straightforward removal under acidic conditions, provides a high degree of control in multi-step synthetic pathways. Furthermore, the prominent tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, which can be exploited to direct the stereochemical outcome of subsequent reactions, an essential consideration in the synthesis of chiral drug candidates. This guide provides an in-depth examination of its molecular properties, synthesis protocols, and strategic applications.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective application in a laboratory setting.

Core Molecular Properties

The essential physicochemical properties of 4-tert-Butylcyclohexanone diethyl acetal are summarized below. These values are critical for planning reactions, purification procedures, and analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₈O₂ | [1][2][3] |

| Molecular Weight | 228.37 g/mol | [1][2][3][4] |

| CAS Number | 1900-58-9 | [1][2][3] |

| Appearance | Colorless liquid | [4] |

| Density | 0.89 g/cm³ | [2][4] |

| Boiling Point | 267.5 °C at 760 mmHg | [2][4] |

| Flash Point | 78.3 °C | [2][4] |

| Refractive Index | 1.448 | [2][4] |

| LogP | 3.99 - 4.08 | [2][4] |

Structural and Conformational Analysis

The molecular structure of 4-tert-Butylcyclohexanone diethyl acetal is central to its chemical behavior. The large tert-butyl group possesses a significant A-value, meaning it has a very strong preference for the equatorial position on the cyclohexane ring to minimize steric strain. This effectively locks the ring into a single, stable chair conformation, preventing ring flipping. This conformational rigidity is a powerful feature for stereocontrolled synthesis.

Caption: 2D structure of 4-tert-Butylcyclohexanone diethyl acetal.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the compound after synthesis.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the acetal: a quartet around 3.4-3.6 ppm (for the -OCH₂- protons) and a triplet around 1.1-1.2 ppm (for the -CH₃ protons). The protons on the cyclohexane ring will appear as complex multiplets in the 1.0-2.0 ppm region. A sharp singlet around 0.8-0.9 ppm corresponds to the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The carbon NMR spectrum will feature a key signal for the acetal carbon (C(OR)₂) between 95-105 ppm. The carbons of the ethyl groups will appear around 60 ppm (-OCH₂-) and 15 ppm (-CH₃). The quaternary carbon of the tert-butyl group will be visible around 32 ppm, and its methyl carbons around 27 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is most notable for the absence of a strong carbonyl (C=O) absorption band (typically around 1715 cm⁻¹ for the ketone precursor), which confirms the successful formation of the acetal.[5] Instead, strong C-O stretching bands will be prominent in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 228.[3] Common fragmentation patterns include the loss of an ethoxy group (-OC₂H₅) to give a fragment at m/z = 183, and further fragmentation of the cyclohexane ring.

Part 2: Synthesis and Handling

Synthesis Protocol: Acid-Catalyzed Acetalization

The most common and efficient synthesis of 4-tert-Butylcyclohexanone diethyl acetal involves the direct acetalization of 4-tert-Butylcyclohexanone.[1] The reaction relies on shifting the equilibrium toward the product by removing water as it is formed.

Causality Behind Experimental Choices:

-

Acid Catalyst: A protic or Lewis acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst® resin) is required to protonate the carbonyl oxygen of the starting ketone. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Excess Alcohol: Ethanol serves as both the reactant and the solvent to ensure the concentration of the nucleophile is high, favoring the forward reaction.

-

Water Removal: The reaction is reversible. To drive it to completion, water must be removed from the reaction mixture as it is formed, in accordance with Le Chatelier's principle. This is typically achieved using a Dean-Stark apparatus or by adding a dehydrating agent like triethyl orthoformate.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.

-

Reagents: To the flask, add 4-tert-butylcyclohexanone (1.0 eq), a large excess of absolute ethanol (to act as solvent and reagent), and a catalytic amount of p-toluenesulfonic acid (approx. 0.01-0.05 eq).

-

Reaction: Heat the mixture to reflux. The ethanol-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete.

-

Workup: Cool the reaction mixture to room temperature. Quench the catalyst by adding a weak base, such as saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a nonpolar organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified further by vacuum distillation to yield the pure 4-tert-butylcyclohexanone diethyl acetal.

Caption: General workflow for the synthesis of 4-tert-butylcyclohexanone diethyl acetal.

Safe Handling and Storage

While specific toxicity data for 4-tert-butylcyclohexanone diethyl acetal is not widely published, prudent laboratory practices should be followed based on its chemical class (acetal/ether) and the known properties of its precursor. The precursor, 4-tert-butylcyclohexanone, is classified as harmful if swallowed and toxic to aquatic life.[6][7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong acids, which can catalyze its hydrolysis back to the ketone and alcohol.[6]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Part 3: Applications in Research and Development

The utility of this compound extends beyond its basic properties, finding strategic use in sophisticated synthetic campaigns.

The Acetal as a Robust Ketone Protecting Group

The primary role of the diethyl acetal is to protect the ketone functionality. Ketones are susceptible to attack by a wide range of reagents, including organometallics, hydrides, and other nucleophiles. By converting the ketone to the diethyl acetal, the electrophilic carbonyl carbon is rendered inert to these conditions. This allows chemists to perform reactions on other parts of the molecule without interference.

Caption: A typical protection-reaction-deprotection synthetic sequence.

A Precursor for Biologically Active Molecules

The 4-tert-butylcyclohexane scaffold is present in molecules of significant interest to the pharmaceutical and cosmetic industries. For instance, the corresponding alcohol, 4-tert-butylcyclohexanol, is a known antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1).[8] TRPV1 is a receptor involved in signaling heat and pain, and its antagonists are investigated for treating sensitive skin conditions and certain types of pain.[8][9]

4-tert-Butylcyclohexanone is the direct precursor to 4-tert-butylcyclohexanol via reduction with agents like sodium borohydride.[10] Therefore, the diethyl acetal serves as a stable, protected precursor, allowing for complex molecular manipulations before the final reductive step to unmask the alcohol and reveal the biological activity.

Role in Stereoselective Synthesis

In drug development, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical, as different stereoisomers can have vastly different biological activities. The conformationally locked ring of 4-tert-butylcyclohexanone and its derivatives provides a predictable steric environment. When performing reactions on the ring or on adjacent functional groups, the bulky equatorial tert-butyl group can sterically hinder one face of the molecule, forcing reagents to attack from the less hindered face. This diastereoselective control is a cornerstone of modern asymmetric synthesis and is invaluable for producing single-isomer drug candidates.

Conclusion

4-tert-Butylcyclohexanone diethyl acetal is more than a simple derivative; it is a sophisticated chemical tool. Its value lies in the combination of a robust protecting group and a conformationally rigid scaffold. These features provide chemists with the control necessary to undertake complex, multi-step syntheses of advanced materials and biologically active molecules. For researchers in drug development, its role as a stable precursor to bioactive compounds like TRPV1 antagonists highlights its direct relevance to the creation of novel therapeutics. A comprehensive understanding of its properties, synthesis, and strategic application is therefore essential for any scientist working at the forefront of modern organic chemistry.

References

-

NIST. 4-t-Butylcyclohexanone diethyl ketal. NIST Chemistry WebBook. [Online] Available at: [Link]

-

Chemsrc. 4-tert-Butylcyclohexanone | CAS#:98-53-3. [Online] Available at: [Link]

-

SIELC Technologies. 4-tert-Butylcyclohexanone. [Online] Available at: [Link]

-

PubChem. 4-Tert-butyl-1,1-dimethoxycyclohexane. National Center for Biotechnology Information. [Online] Available at: [Link]

- Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411.

-

Gannett, P. (2021). How can you synthesize 4-tert-butylcyclohexanone. Quora. [Online] Available at: [Link]

-

Organic Syntheses. cis-4-tert-BUTYLCYCLOHEXANOL. [Online] Available at: [Link]

-

PubChem. 4-tert-Butylcyclohexanone. National Center for Biotechnology Information. [Online] Available at: [Link]

- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 4-tert-butylcyclohexanol, CAS Registry Number 98-52-2. Food and Chemical Toxicology, 183, 114219.

- Google Patents. EP2416766B1 - Compositions comprising trans-tert-butyl cyclohexanol as skin irritation-reducing agent.

-

123 Help Me. 4-Tert-Butylcyclohexanone Lab Report. [Online] Available at: [Link]

- Kueper, T., et al. (2017). Effective treatment for sensitive skin: 4-t-butylcyclohexanol and licochalcone A.

-

RBNAinfo. SAFETY DATA SHEET. [Online] Available at: [Link]

-

Chegg. Solved 4-tert-butylcyclohexanone Spectroscopy (IR, then 14, | Chegg.com. [Online] Available at: [Link]

-

SpectraBase. 4-Tert-butylcyclohexanone. [Online] Available at: [Link]

Sources

- 1. 4-TERT-BUTYLCYCLOHEXANONE DIETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]

- 2. 4-TERT-BUTYLCYCLOHEXANONE DIETHYL ACETAL | CAS: 1900-58-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 4-t-Butylcyclohexanone diethyl ketal [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Solved 4-tert-butylcyclohexanone Spectroscopy (IR, then 14, | Chegg.com [chegg.com]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Effective treatment for sensitive skin: 4-t-butylcyclohexanol and licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP2416766B1 - Compositions comprising trans-tert-butyl cyclohexanol as skin irritation-reducing agent - Google Patents [patents.google.com]

- 10. 4-Tert-Butylcyclohexanone Lab Report - 690 Words | 123 Help Me [123helpme.com]

Introduction: Unveiling a Key Protecting Group in Organic Synthesis

An In-depth Technical Guide to the Chemical Properties of 4-tert-Butylcyclohexanone Diethyl Acetal

4-tert-Butylcyclohexanone diethyl acetal, systematically named 4-tert-butyl-1,1-diethoxycyclohexane, is a vital chemical intermediate primarily recognized for its role as a protecting group for the ketone functional group. As a diethyl acetal (or ketal), it offers a robust shield for the carbonyl carbon against a wide array of nucleophilic and basic reagents, allowing chemists to perform selective transformations on other parts of a molecule. Its stability under basic and neutral conditions, coupled with its facile removal under acidic conditions, makes it an indispensable tool in multistep organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of 4-tert-Butylcyclohexanone diethyl acetal are summarized below. These properties are crucial for its handling, purification, and application in various reaction conditions.

| Property | Value | Source |

| CAS Number | 1900-58-9 | [1] |

| Molecular Formula | C₁₄H₂₈O₂ | [1][2] |

| Molecular Weight | 228.37 g/mol | [1][2] |

| Boiling Point | 267.5 °C at 760 mmHg | [1][2] |

| Density | 0.89 g/cm³ | [1][2] |

| Refractive Index | 1.448 | [1][2] |

| Flash Point | 78.3 °C | [1] |

| Appearance | Colorless liquid | [1] |

Synthesis: The Acetalization Reaction

The primary route to synthesizing 4-tert-butylcyclohexanone diethyl acetal is through the acid-catalyzed reaction of 4-tert-butylcyclohexanone with an excess of ethanol. This reaction, known as acetalization, is a reversible equilibrium-driven process. To achieve a high yield, the equilibrium must be shifted towards the product, typically by removing the water formed during the reaction or by using a large excess of the alcohol.[3]

The mechanism proceeds through several distinct steps:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Formation of a Hemiacetal: Deprotonation of the resulting oxonium ion yields a hemiacetal intermediate. Hemiacetals are generally unstable and serve as intermediates in this reaction.[3]

-

Protonation and Elimination of Water: The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). The subsequent elimination of water generates a resonance-stabilized carbocation (an oxocarbenium ion).

-

Second Nucleophilic Attack: A second molecule of ethanol attacks this highly electrophilic species.

-

Deprotonation: The final step involves deprotonation of the resulting oxonium ion to yield the stable diethyl acetal and regenerate the acid catalyst.

Experimental Protocol: Synthesis from 4-tert-Butylcyclohexanone

This protocol describes a standard laboratory procedure for the synthesis of 4-tert-butylcyclohexanone diethyl acetal.

Materials:

-

4-tert-Butylcyclohexanone (1.0 eq)

-

Absolute Ethanol (used as both reagent and solvent)

-

Triethyl orthoformate (1.5 eq, acts as a dehydrating agent)

-

p-Toluenesulfonic acid (p-TsOH) (0.02 eq, catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-butylcyclohexanone and absolute ethanol.

-

Add triethyl orthoformate to the mixture. This reagent reacts with the water byproduct to form ethyl formate and ethanol, effectively driving the equilibrium towards the acetal product.[4]

-

Add a catalytic amount of p-toluenesulfonic acid to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 4-tert-butylcyclohexanone diethyl acetal.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-tert-butylcyclohexanone diethyl acetal.

Reactivity and Stability: The Dichotomy of an Acetal

The utility of 4-tert-butylcyclohexanone diethyl acetal stems from its distinct stability profile.

-

Stability in Basic and Neutral Media: Acetals are chemically inert to a wide range of reagents, including strong bases (e.g., hydroxides, alkoxides), organometallic reagents (e.g., Grignard reagents, organolithiums), and reducing agents like lithium aluminum hydride (LiAlH₄).[5][6][7] This stability allows for chemical modifications at other sites of a molecule without affecting the protected carbonyl group.

-

Lability in Acidic Media (Hydrolysis): The acetal linkage is readily cleaved under acidic conditions, particularly in the presence of water.[6] This process, known as hydrolysis, is the reverse of acetal formation and efficiently regenerates the parent ketone (4-tert-butylcyclohexanone) and ethanol. This controlled deprotection is a critical feature, making the acetal an excellent temporary protecting group.[6][8]

Logical Relationship: Stability vs. Lability

Caption: Stability profile of the diethyl acetal protecting group.

Applications in Organic Synthesis

The foremost application of 4-tert-butylcyclohexanone diethyl acetal is as a masked form of 4-tert-butylcyclohexanone.[6] This strategy is employed when a planned reaction is incompatible with a ketone functionality.

Exemplary Synthetic Scenario: Consider a synthetic target that requires the addition of a nucleophile, such as a Grignard reagent, to an ester group on a side chain attached to the 4-tert-butylcyclohexane ring.

-

The Challenge: The Grignard reagent would readily react with the unprotected ketone, leading to an undesired side product (a tertiary alcohol) instead of reacting with the target ester.[9]

-

The Solution (Protection): The ketone is first converted to its diethyl acetal. As established, the acetal is unreactive towards the Grignard reagent.

-

The Key Reaction: The Grignard reagent is then added, and it reacts selectively with the ester group as intended.

-

Deprotection: Finally, a simple workup with aqueous acid hydrolyzes the acetal, regenerating the original ketone functionality and yielding the desired final product.

This protection-reaction-deprotection sequence is a cornerstone of modern synthetic strategy, enabling complex molecular architectures to be built with high precision. The compound also serves as a precursor for various derivatives of 4-tert-butylcyclohexanone in research contexts.[10]

Safety and Handling

While a specific, detailed safety data sheet for 4-tert-butylcyclohexanone diethyl acetal is not widely available, its safety profile can be inferred from its parent compound, 4-tert-butylcyclohexanone, and general principles for handling organic chemicals.

-

Hazards of the Parent Ketone: 4-tert-Butylcyclohexanone (CAS 98-53-3) is classified as harmful if swallowed and may cause eye, skin, and respiratory irritation.[11][12][13]

-

Handling Precautions: It is prudent to handle the diethyl acetal with the same level of care.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from sources of ignition.

-

Conclusion

4-tert-Butylcyclohexanone diethyl acetal is more than just a chemical compound; it is a strategic tool that embodies the principle of functional group protection in organic synthesis. Its key attributes—ease of formation, pronounced stability in basic and nucleophilic environments, and clean, efficient removal under acidic conditions—provide chemists with the operational flexibility required to execute complex synthetic routes. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or professional engaged in the art and science of molecular construction.

References

-

Organic Chemistry Tutor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product [Video]. YouTube. Retrieved from [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, November 9). Why are acetals stable to bases and nucleophiles? Retrieved from [Link]

-

Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(3), e1800411. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

Studylib. (n.d.). 4-tert-Butylcyclohexanone MSDS (CAS 98-53-3). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Tert.-butylcyclohexanone, 99%. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-TERT-BUTYLCYCLOHEXANONE DIETHYL ACETAL | CAS: 1900-58-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. youtube.com [youtube.com]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. studylib.net [studylib.net]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 4-tert-Butylcyclohexanone Diethyl Acetal: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-tert-butylcyclohexanone diethyl acetal, a valuable intermediate in organic synthesis. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's physical properties, synthesis, handling, and potential applications.

Molecular Structure and Key Identifiers

4-tert-Butylcyclohexanone diethyl acetal, also known as 4-tert-butyl-1,1-diethoxycyclohexane, is a cyclic acetal. The presence of the bulky tert-butyl group locks the cyclohexane ring in a preferred conformation, which can influence the stereochemical outcome of subsequent reactions.

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "O1"; "C1" -- "O2"; "O1" -- "C7"; "C7" -- "C8"; "O2" -- "C9"; "C9" -- "C10"; "C4" -- "C_tert"; }

Structure of 4-tert-Butylcyclohexanone Diethyl AcetalKey Identifiers:

| Identifier | Value |

| CAS Number | 1900-58-9 |

| Molecular Formula | C14H28O2 |

| Molecular Weight | 228.38 g/mol |

| IUPAC Name | 4-tert-butyl-1,1-diethoxycyclohexane |

Physicochemical Properties

The physical properties of 4-tert-butylcyclohexanone diethyl acetal are crucial for its handling, purification, and use in reactions. It is a colorless liquid with a fruity odor.[1]

| Property | Value | Source(s) |

| Physical State | Colorless liquid | [1] |

| Boiling Point | 267.5 °C at 760 mmHg | [1] |

| Density | 0.89 g/cm³ | [1] |

| Refractive Index | 1.448 | [1] |

| Flash Point | 78.3 °C | [1] |

| Vapor Pressure | 0.0134 mmHg at 25 °C | [1] |

| LogP (Predicted) | 4.08 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 4-tert-butylcyclohexanone diethyl acetal is typically achieved through the acid-catalyzed acetalization of 4-tert-butylcyclohexanone. This reaction involves the protection of the ketone carbonyl group.

Reaction Scheme:

ketone -> reagents [style=invis]; reagents -> acetal; acetal -> water [style=invis]; }

Acetalization of 4-tert-butylcyclohexanone.Experimental Protocol: Acetalization of 4-tert-Butylcyclohexanone

This protocol is adapted from a general procedure for the synthesis of cyclohexanone diethyl acetal and is expected to provide a high yield of the desired product.[2]

Materials:

-

4-tert-butylcyclohexanone

-

Anhydrous ethanol

-

Triethyl orthoformate (as a water scavenger)

-

Ammonium chloride (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butylcyclohexanone (1 equivalent).

-

Add anhydrous ethanol (3 equivalents) and triethyl orthoformate (1.2 equivalents).

-

Add a catalytic amount of ammonium chloride (e.g., 0.02 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically within 90 minutes), cool the mixture to room temperature.[2]

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 4-tert-butylcyclohexanone diethyl acetal.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is reversible, and the presence of water will shift the equilibrium back towards the starting materials. Therefore, anhydrous ethanol and the use of a water scavenger like triethyl orthoformate are crucial for driving the reaction to completion.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized 4-tert-butylcyclohexanone diethyl acetal.

Mass Spectrometry (Electron Ionization): The mass spectrum of 4-tert-butylcyclohexanone diethyl acetal is available in the NIST WebBook.[3] The fragmentation pattern will show characteristic losses of ethoxy groups and fragments related to the cyclohexane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for 4-tert-butyl-1,1-diethoxycyclohexane is not readily available, the expected chemical shifts can be predicted based on similar structures.

-

¹H NMR: One would expect to see signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), signals for the cyclohexane ring protons, and a singlet for the tert-butyl protons.

-

¹³C NMR: The spectrum would show a signal for the acetal carbon (C-1) at a characteristic downfield shift, signals for the ethoxy carbons, and signals for the carbons of the cyclohexane ring and the tert-butyl group.

Infrared (IR) Spectroscopy: The IR spectrum of the diethyl acetal will be characterized by the absence of the strong carbonyl (C=O) stretch that is prominent in the starting ketone (around 1715 cm⁻¹). Instead, strong C-O stretching bands characteristic of the acetal group will be present in the region of 1050-1150 cm⁻¹.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Keep away from strong acids, as they can catalyze the hydrolysis of the acetal back to the ketone and alcohol.

Applications in Research and Drug Development

The primary role of 4-tert-butylcyclohexanone diethyl acetal in a research and development setting is as a protected form of 4-tert-butylcyclohexanone. The acetal group serves as a robust protecting group for the ketone functionality, allowing for chemical transformations on other parts of a molecule without affecting the carbonyl group.[4][5][6][7]

The Role of Protecting Groups: In multi-step organic syntheses, it is often necessary to selectively react one functional group in the presence of others. Protecting groups are used to temporarily mask a reactive functional group to prevent it from reacting under a given set of conditions. The acetal group is stable to bases, organometallic reagents (like Grignard and organolithium reagents), and reducing agents, making it an excellent choice for protecting aldehydes and ketones.[4][5][6][7]

start -> protect -> react -> deprotect -> final; }

General workflow for using an acetal as a protecting group.Relevance of the 4-tert-Butylcyclohexyl Moiety in Medicinal Chemistry: The 4-tert-butylcyclohexyl group is a lipophilic moiety that can be incorporated into drug candidates to modulate their physicochemical properties, such as solubility, lipophilicity, and metabolic stability. By influencing how a molecule interacts with its biological target and its overall pharmacokinetic profile, this group can be a valuable component in drug design. Derivatives of 4-tert-butylcyclohexanone have been investigated for a range of biological activities, including antibacterial and antifeedant properties.[1]

Conclusion

4-tert-Butylcyclohexanone diethyl acetal is a key synthetic intermediate whose primary utility lies in its role as a protecting group for the corresponding ketone. Its stable nature under a variety of reaction conditions makes it an invaluable tool in complex organic synthesis, including in the early stages of drug discovery and development. A thorough understanding of its physical properties, synthesis, and handling is essential for its effective application in the laboratory.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Evaluation of the developmental toxicity of 4-tert-butylcyclohexyl acetate in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. fishersci.com [fishersci.com]

- 7. godavaribiorefineries.com [godavaribiorefineries.com]

An In-Depth Technical Guide to 4-tert-Butylcyclohexanone Diethyl Acetal: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-tert-butylcyclohexanone diethyl acetal, a versatile organic compound with applications in synthetic chemistry. As a senior application scientist, this document aims to deliver not only procedural steps but also the underlying scientific principles and practical insights to ensure successful synthesis and application.

Introduction: Significance and Properties

4-tert-Butylcyclohexanone diethyl acetal, with the chemical formula C14H28O2 and a molecular weight of 228.37 g/mol , is a colorless liquid.[1] It serves as a protected form of 4-tert-butylcyclohexanone, a valuable intermediate in the synthesis of various organic molecules. The acetal functional group is stable under basic and nucleophilic conditions, making it an effective protecting group for the ketone in multi-step syntheses.[2]

The physical and chemical properties of 4-tert-butylcyclohexanone diethyl acetal are summarized in the table below.

| Property | Value |

| CAS Number | 1900-58-9 |

| Molecular Formula | C14H28O2 |

| Molecular Weight | 228.37 g/mol |

| Boiling Point | 267.5 °C at 760 mmHg |

| Density | 0.89 g/cm³ |

| Refractive Index | 1.448 |

Synthesis of 4-tert-Butylcyclohexanone Diethyl Acetal

The synthesis of 4-tert-butylcyclohexanone diethyl acetal is a classic example of acetal formation, an acid-catalyzed nucleophilic addition of an alcohol to a ketone.[3] This reversible reaction requires the removal of water to drive the equilibrium towards the product.

Reaction Mechanism

The formation of the diethyl acetal from 4-tert-butylcyclohexanone and ethanol proceeds through the following steps in the presence of an acid catalyst (H+):

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-tert-butylcyclohexanone, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

-

Deprotonation: A base (such as another molecule of ethanol) removes a proton from the oxonium ion, forming a hemiacetal.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, and a resonance-stabilized carbocation is formed.

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the carbocation.

-

Final Deprotonation: A base removes the final proton to yield the 4-tert-butylcyclohexanone diethyl acetal and regenerate the acid catalyst.

Caption: Experimental workflow for the synthesis of the acetal.

Characterization

Thorough characterization of the synthesized 4-tert-butylcyclohexanone diethyl acetal is crucial to confirm its identity and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons) and the protons of the cyclohexyl ring and the tert-butyl group.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the acetal carbon (C(OEt)₂) in the range of 95-105 ppm. The signal for the carbonyl carbon of the starting ketone (around 212 ppm) should be absent in the spectrum of the pure product. [4] Infrared (IR) Spectroscopy:

The IR spectrum of the product will show the absence of the strong C=O stretching band characteristic of the starting ketone (typically around 1715 cm⁻¹). The presence of C-O stretching bands in the region of 1050-1150 cm⁻¹ will be indicative of the acetal group.

Purity Assessment

The purity of the final product can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A single sharp peak in the chromatogram would indicate a high degree of purity.

Safety and Handling

4-tert-Butylcyclohexanone (Starting Material):

-

Harmful if swallowed. [1][5]* Causes serious eye irritation.

-

Toxic to aquatic life with long-lasting effects. [1]* It is a white solid with a woody odor. [5] Ethanol and Toluene (Solvents):

-

Highly flammable liquids and vapors.

-

Handle in a well-ventilated area, away from ignition sources.

p-Toluenesulfonic Acid (Catalyst):

-

Corrosive and causes severe skin burns and eye damage.

-

Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

4-tert-Butylcyclohexanone Diethyl Acetal (Product):

-

While specific toxicity data is limited, it is prudent to handle the compound with care, assuming it may have irritant properties.

-

Use in a well-ventilated fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use. [1][5]

Conclusion

The synthesis of 4-tert-butylcyclohexanone diethyl acetal is a straightforward and important transformation in organic synthesis, providing a means to protect a ketone functionality. By understanding the reaction mechanism and following a well-defined experimental protocol, researchers can reliably prepare this compound for use in more complex synthetic endeavors. Proper characterization and adherence to safety protocols are paramount for successful and safe laboratory practice.

References

-

Chemistry LibreTexts. 14.3: Acetal Formation. [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

PubChem. 4-tert-Butylcyclohexanone. [Link]

-

Chegg. Solved In the 13C NMR of 4-t-butylcyclohexanone the ketone's. [Link]

-

Chemistry Steps. Formation and Reactions of Acetals. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-tert-Butylcyclohexanone Diethyl Acetal

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butylcyclohexanone diethyl acetal, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing. It delves into the underlying chemical principles, offers a detailed experimental protocol, and discusses the critical parameters that influence the reaction's success. The guide emphasizes scientific integrity, providing a rationale for the procedural choices and methods for the characterization of the final product.

Introduction: The Significance of the Acetal Moiety

Acetal functional groups serve as crucial protecting groups for aldehydes and ketones in multi-step organic syntheses. Their stability under neutral to basic conditions, and their facile deprotection under acidic conditions, make them indispensable tools for selectively masking the reactivity of a carbonyl group while other chemical transformations are carried out on the molecule. 4-tert-Butylcyclohexanone is a common building block in medicinal chemistry and materials science, and its diethyl acetal derivative allows for nuanced synthetic strategies involving this sterically hindered cyclic ketone.

The synthesis of 4-tert-butylcyclohexanone diethyl acetal is a classic example of an acid-catalyzed nucleophilic addition to a carbonyl group. The reaction is reversible, necessitating strategic choices to drive the equilibrium toward the formation of the desired acetal. This guide will explore these strategies in detail.

The Synthetic Pathway: From Ketone to Acetal

The most direct and efficient route to 4-tert-butylcyclohexanone diethyl acetal involves the reaction of 4-tert-butylcyclohexanone with an excess of ethanol in the presence of an acid catalyst and a dehydrating agent. A common and highly effective variation of this method employs triethyl orthoformate, which serves as both a source of the ethoxy group and a scavenger for the water produced during the reaction.

Reaction Mechanism

The formation of the diethyl acetal proceeds through a two-stage mechanism, initiated by the protonation of the carbonyl oxygen by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like ethanol.

Diagram 1: Reaction Mechanism of Diethyl Acetal Formation

Caption: Acid-catalyzed mechanism for the formation of a diethyl acetal from a ketone.

The initial attack by ethanol forms a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group creates a good leaving group (water). The departure of water generates a resonance-stabilized oxonium ion, which is then attacked by a second molecule of ethanol. Finally, deprotonation of the resulting intermediate yields the stable diethyl acetal and regenerates the acid catalyst.[1][2]

The Role of Triethyl Orthoformate

Triethyl orthoformate [(CH₃CH₂O)₃CH] plays a dual role in this synthesis. It can act as a source of ethoxy groups and, more importantly, it reacts with the water generated during the reaction to form ethyl formate and ethanol. This scavenging of water is crucial as it shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, leading to higher yields of the desired acetal.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-tert-butylcyclohexanone diethyl acetal.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-tert-Butylcyclohexanone | 154.25 | 10.0 g | 0.065 | Starting material |

| Triethyl orthoformate | 148.20 | 14.4 g (16.2 mL) | 0.097 | Reagent and dehydrating agent |

| Absolute Ethanol | 46.07 | 20 mL | - | Reagent and solvent |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.12 g | 0.00063 | Catalyst |

| Saturated Sodium Bicarbonate Solution | - | ~20 mL | - | For neutralization |

| Anhydrous Magnesium Sulfate | 120.37 | ~2 g | - | Drying agent |

| Diethyl Ether | 74.12 | ~50 mL | - | Extraction solvent |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylcyclohexanone (10.0 g, 0.065 mol), absolute ethanol (20 mL), and triethyl orthoformate (14.4 g, 0.097 mol).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.12 g, 0.00063 mol) to the stirred solution.

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add saturated sodium bicarbonate solution (~20 mL) to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Shake vigorously and allow the layers to separate. Collect the organic layer and wash it with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield 4-tert-butylcyclohexanone diethyl acetal as a colorless oil.

Diagram 2: Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis and purification of 4-tert-butylcyclohexanone diethyl acetal.

Characterization of 4-tert-Butylcyclohexanone Diethyl Acetal

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected analytical data for 4-tert-butylcyclohexanone diethyl acetal.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₈O₂ |

| Molar Mass | 228.37 g/mol |

| Appearance | Colorless oil |

| Boiling Point | ~255-257 °C at 760 mmHg |

| Density | ~0.93 g/cm³ |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.45-3.55 (q, 4H, -O-CH₂-CH₃)

-

δ 1.40-1.80 (m, 9H, cyclohexyl protons)

-

δ 1.18 (t, 6H, -O-CH₂-CH₃)

-

δ 0.86 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 100-105 (quaternary acetal carbon)

-

δ 58-62 (-O-CH₂-CH₃)

-

δ 47-48 (cyclohexyl C4)

-

δ 32-34 (quaternary tert-butyl carbon)

-

δ 27-28 (-C(CH₃)₃)

-

δ 25-45 (other cyclohexyl carbons)

-

δ 15-16 (-O-CH₂-CH₃)

-

-

Infrared (IR) Spectroscopy (neat, cm⁻¹):

-

2955 (C-H stretch, alkyl)

-

1170, 1060 (C-O stretch, acetal)

-

The absence of a strong absorption band in the region of 1715 cm⁻¹ confirms the conversion of the ketone carbonyl group.[4]

-

Causality in Experimental Choices and Self-Validation

-

Choice of Catalyst: p-Toluenesulfonic acid is a strong organic acid that is solid and easy to handle, making it a convenient choice. Alternatively, a solid acid catalyst like Amberlyst-15 can be used, which simplifies the work-up as it can be removed by simple filtration.[5]

-

Use of Excess Reagents: While triethyl orthoformate acts as a dehydrating agent, using a slight excess ensures the complete removal of water, driving the reaction to completion.

-

Neutralization Step: The addition of a weak base like sodium bicarbonate is crucial to quench the acidic catalyst before concentration. This prevents the reversible reaction from occurring during the work-up and purification stages.

-

Monitoring the Reaction: Regular monitoring by TLC or GC allows for the determination of the reaction endpoint, preventing unnecessary heating that could lead to side product formation. The disappearance of the starting ketone spot/peak is a clear indicator of reaction completion.

Conclusion

The synthesis of 4-tert-butylcyclohexanone diethyl acetal is a straightforward yet illustrative example of acetal formation, a fundamental reaction in organic chemistry. By understanding the underlying mechanism and the role of each reagent, researchers can effectively protect the carbonyl group of 4-tert-butylcyclohexanone, enabling a wider range of subsequent chemical transformations. The protocol described herein is robust and can be adapted for the synthesis of other dialkyl acetals from cyclic ketones.

References

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Chemistry LibreTexts. (2023). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Link]

-

Bajracharya, P. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(1), 570-609. [Link]

-

Adkins, H., & Nissen, B. H. (1923). Acetal. Organic Syntheses, 3, 1. [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

PubChem. (n.d.). 4-tert-Butylcyclohexanone. [Link]

-

Master Organic Chemistry. (2023). Hydrates, Hemiacetals, and Acetals. [Link]

-

NIST. (n.d.). Cyclohexanone, 4-(1,1-dimethylethyl)-. [Link]

Sources

- 1. 4-tert-Butylcyclohexanone(98-53-3) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2008043947A1 - Method for the synthesis of cyclic acetals by the reactive extraction of a polyol in a concentrated solution - Google Patents [patents.google.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Synthesis of 4-tert-Butylcyclohexanone Diethyl Acetal

Introduction: The Strategic Importance of Carbonyl Protection

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The carbonyl group, resident in aldehydes and ketones, is a hub of reactivity, susceptible to attack by a myriad of nucleophiles. This inherent reactivity, while synthetically useful, can be a significant liability when selective transformations are required elsewhere in a complex molecule. Acetal formation is a robust and widely employed strategy to temporarily mask the electrophilic nature of a carbonyl, rendering it inert to a range of reaction conditions under which an unprotected carbonyl would react.[1][2]

This guide provides a comprehensive technical overview of the synthesis of 4-tert-butylcyclohexanone diethyl acetal from 4-tert-butylcyclohexanone. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a high-yielding and pure product. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this fundamental transformation.

Mechanistic Insights: The Acid-Catalyzed Pathway to Acetal Formation

The conversion of a ketone to an acetal is an acid-catalyzed nucleophilic addition-elimination reaction.[3] The process is an equilibrium, and successful synthesis hinges on pushing this equilibrium towards the product.[4] Let's dissect the step-wise mechanism for the reaction of 4-tert-butylcyclohexanone with ethanol in the presence of an acid catalyst.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H-A). This step significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[3]

-

Nucleophilic Attack by Ethanol: An ethanol molecule attacks the activated carbonyl carbon, leading to the formation of a protonated hemiacetal.

-

Deprotonation to form the Hemiacetal: A base (A⁻ or another ethanol molecule) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate.[5] This hemiacetal is typically not isolated and exists in equilibrium with the starting ketone and alcohol.[4]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the adjacent oxygen atom assists in the departure of a water molecule, forming a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.

-

Final Deprotonation: A final deprotonation step by a base yields the stable diethyl acetal and regenerates the acid catalyst.

Diagram of the Reaction Mechanism:

Caption: Acid-catalyzed mechanism for the formation of a diethyl acetal from a ketone.

Optimizing the Synthesis: Key Experimental Considerations

Achieving a high yield of 4-tert-butylcyclohexanone diethyl acetal requires careful control of the reaction conditions to favor the forward reaction.

Choice of Acid Catalyst

A variety of acid catalysts can be employed for acetalization. Common choices include:

-

Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are effective catalysts.[1][6]

-

Lewis Acids: Zirconium tetrachloride (ZrCl₄) and cerium(III) trifluoromethanesulfonate have also been reported to catalyze acetal formation efficiently.[7]

-

Solid-Supported Acids: Acidic ion-exchange resins or perchloric acid adsorbed on silica gel offer the advantage of easy removal from the reaction mixture by simple filtration.[7][8]

For this synthesis, a catalytic amount of a strong Brønsted acid like p-TsOH is a practical and effective choice.

The Dual Role of Ethanol

In this synthesis, ethanol serves as both a reactant and the solvent. Using a large excess of ethanol helps to shift the equilibrium towards the formation of the acetal, in accordance with Le Châtelier's principle.[1][4]

The Criticality of Water Removal

As water is a byproduct of the reaction, its removal is paramount to driving the equilibrium to completion.[5][9] Several techniques can be employed:

-

Dean-Stark Apparatus: This is a classic and highly effective method for the azeotropic removal of water.[9][10][11] The reaction is typically conducted in a solvent that forms a lower-boiling azeotrope with water, such as toluene or cyclohexane.[12] The condensed azeotrope collects in the Dean-Stark trap, where the denser water separates and can be removed, while the solvent is returned to the reaction flask.

-

Dehydrating Agents: The use of triethyl orthoformate or trimethyl orthoformate can be effective. These reagents react with the water produced to form an ester and ethanol, thus removing water from the equilibrium.[13]

-

Molecular Sieves: 4Å molecular sieves can be added to the reaction mixture to physically adsorb the water as it is formed.[4][14]

For a robust and scalable laboratory preparation, the use of a Dean-Stark apparatus is highly recommended.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 4-tert-butylcyclohexanone diethyl acetal.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-tert-Butylcyclohexanone | 154.25 | 15.4 g | 0.10 | Starting material |

| Ethanol (absolute) | 46.07 | 100 mL | ~1.7 | Reactant and solvent |

| Toluene | 92.14 | 100 mL | - | For azeotropic water removal |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.2 g | ~0.001 | Acid catalyst |

| Saturated Sodium Bicarbonate Solution | - | ~50 mL | - | For neutralization |

| Brine | - | ~50 mL | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | Drying agent |

| Round-bottom flask (500 mL) | - | 1 | - | |

| Dean-Stark apparatus | - | 1 | - | |

| Reflux condenser | - | 1 | - | |

| Magnetic stirrer and stir bar | - | 1 | - | |

| Heating mantle | - | 1 | - | |

| Separatory funnel (250 mL) | - | 1 | - | |

| Rotary evaporator | - | 1 | - |

Reaction Setup and Procedure

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of 4-tert-butylcyclohexanone diethyl acetal.

-

Charging the Reaction Vessel: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylcyclohexanone (15.4 g, 0.10 mol), absolute ethanol (100 mL), and toluene (100 mL).

-

Addition of Catalyst: Add p-toluenesulfonic acid monohydrate (0.2 g) to the flask.

-

Assembly of Apparatus: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.[10]

-

Reaction Execution: Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the arm of the trap (approximately 1.8 mL of water should be collected). This typically takes 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst.

-

Wash with brine (1 x 50 mL) to remove any remaining aqueous contaminants.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation of Product:

-

Filter the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the toluene and excess ethanol. The crude product will be a liquid.

-

-

Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Product Characterization

The successful synthesis of 4-tert-butylcyclohexanone diethyl acetal should be confirmed by spectroscopic methods.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | The disappearance of the characteristic signals for the α-protons to the carbonyl in the starting material. The appearance of a quartet and a triplet corresponding to the ethyl groups of the acetal (around 3.4-3.6 ppm and 1.1-1.2 ppm, respectively). Signals for the cyclohexane ring protons and the tert-butyl group protons will also be present. |

| ¹³C NMR | The disappearance of the ketone carbonyl signal (typically >200 ppm) in the starting material.[15] The appearance of a new signal for the acetal carbon (around 100-110 ppm). Signals for the carbons of the ethyl groups, the cyclohexane ring, and the tert-butyl group will be observed. |

| IR Spectroscopy | The disappearance of the strong C=O stretching band of the ketone (typically around 1715 cm⁻¹) from the starting material. The appearance of characteristic C-O stretching bands for the acetal (in the region of 1050-1150 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₁₄H₂₈O₂) should be observable. |

Troubleshooting and Final Remarks

-

Incomplete Reaction: If the reaction does not go to completion (as evidenced by the presence of starting material in the crude product), ensure that the ethanol is anhydrous and that a sufficient amount of catalyst was used. Increasing the reaction time may also be beneficial.

-

Low Yield: Low yields can result from inefficient water removal. Check for leaks in the Dean-Stark apparatus and ensure that the azeotrope is distilling properly.

-

Product Decomposition: Acetals are sensitive to aqueous acid.[1] Ensure that the work-up procedure effectively neutralizes the acid catalyst to prevent hydrolysis of the product back to the starting ketone.

The synthesis of 4-tert-butylcyclohexanone diethyl acetal is a classic and illustrative example of carbonyl protection. By understanding the underlying mechanism and carefully controlling the experimental parameters, particularly the removal of water, this transformation can be reliably and efficiently achieved, providing a valuable intermediate for further synthetic endeavors.

References

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

-

Chemistry Steps. Formation and Reactions of Acetals. Retrieved from [Link]

-

Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Retrieved from [Link]

-

Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5353. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 4-tert-Butylcyclohexanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. Retrieved from [Link]

-

JoVE. (2017, February 22). Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]

- Google Patents. (1999). Method for making acetal compounds.

-

Wikipedia. Dean–Stark apparatus. Retrieved from [Link]

- Google Patents. (2014). Production of cyclic acetals or ketals using solid acid catalysts.

-

Quora. (2021, May 18). How can you synthesize 4-tert-butylcyclohexanone. Retrieved from [Link]

-

Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5353. Retrieved from [Link]

-

RSC Publishing. (2018). High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst. Retrieved from [Link]

-

YouTube. (2015, January 12). USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D.. Retrieved from [Link]

-

Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Retrieved from [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Organic Syntheses Procedure. cis-4-tert-BUTYLCYCLOHEXANOL. Retrieved from [Link]

-

YouTube. (2013, April 22). A Simple Dean-Stark Apparatus Explained. Retrieved from [Link]

-

ATB (Automated Topology Builder). 4-tert-Butylcyclohexanone. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

- 8. US20140330029A1 - Production of cyclic acetals or ketals using solid acid catalysts - Google Patents [patents.google.com]

- 9. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Dimethyl Acetals [organic-chemistry.org]

- 14. WO1999016735A1 - Method for making acetal compounds - Google Patents [patents.google.com]

- 15. 4-tert-Butylcyclohexanone | C10H18O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

A Technical Guide to 4-tert-Butyl-1,1-diethoxycyclohexane: Synthesis, Characterization, and Application

Executive Summary

This technical guide provides an in-depth examination of 4-tert-butylcyclohexanone diethyl acetal, known systematically as 4-tert-butyl-1,1-diethoxycyclohexane. This compound serves as a critical intermediate and protecting group in modern organic synthesis. Its utility stems from the stability of the acetal functional group under neutral to basic conditions, which allows for selective chemical transformations on other parts of a molecule. This document details the compound's nomenclature and physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic explanations, outlines a comprehensive analytical framework for structural verification, and discusses its primary applications in research and development. The guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile chemical entity.

Nomenclature and Chemical Identity